3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Overview
Description
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of pyrrolopyridine derivatives. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolopyridine derivatives.
Scientific Research Applications
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used to study the effects of fluorine and bromine substitutions on biological activity.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1H-pyrrolo[2,3-b]pyridine
- 4-fluoro-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in targeting specific molecular pathways.
Properties
IUPAC Name |
3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFN3/c9-4-2-13-8-6(1-11)12-3-5(10)7(4)8/h2-3,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIAQWXDEIVDEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=C2F)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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